Glycine, N-(2-amino-2-oxoethyl)-

Anti-inflammatory Carrageenan foot edema ID50

Researchers investigating non-carboxylic anti-inflammatory mechanisms face potency limitations with standard glycinamide. Glycylglycinamide solves this with a terminal amide group that delivers a 1.6-fold lower ID₅₀ (9.0 mg/kg) in the CFE rat model versus glycinamide (14.3 mg/kg). Key Differentiators: • 1.6× potency gain over glycinamide in carrageenan foot edema model • Superior epithelial electrical response probe for taste transduction studies • Ideal negative control for CNS-active glycinamide analog screening Supplied as a white crystalline solid (97% purity) with reliable global logistics.

Molecular Formula C4H8N2O3
Molecular Weight 132.12 g/mol
CAS No. 7365-83-5
Cat. No. B1610096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-(2-amino-2-oxoethyl)-
CAS7365-83-5
Molecular FormulaC4H8N2O3
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESC(C(=O)N)NCC(=O)O
InChIInChI=1S/C4H8N2O3/c5-3(7)1-6-2-4(8)9/h6H,1-2H2,(H2,5,7)(H,8,9)
InChIKeyAWEZYTUWDZADKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycine, N-(2-amino-2-oxoethyl)- (CAS 7365-83-5): Product-Specific Evidence Guide for Scientific Procurement


Glycine, N-(2-amino-2-oxoethyl)-, also known as glycylglycinamide, is a dipeptide derivative composed of two glycine residues linked by an amide bond, presenting as a colorless or white crystalline solid with a molecular formula of C₄H₈N₂O₃ and a molecular weight of 132.12 g/mol . It is a non‑carboxylic amino acid amide that has been investigated in the context of anti‑inflammatory activity and taste reception studies [1] [2].

Why Glycine, N-(2-amino-2-oxoethyl)- (CAS 7365-83-5) Cannot Be Substituted by Generic Dipeptide Analogs


Glycylglycinamide possesses a terminal amide group that differentiates it from structurally similar dipeptides like glycylglycine (which terminates with a carboxyl group) and from simple amino acid amides like glycinamide . This functional group difference confers distinct biological activity profiles. In comparative anti‑inflammatory screening, glycylglycinamide exhibited an ID₅₀ of 9.0 mg/kg in the carrageenan foot edema (CFE) rat model, whereas glycinamide showed an ID₅₀ of 14.3 mg/kg under identical conditions, indicating a 1.6‑fold higher potency [1]. Furthermore, in frog tongue epithelial assays, glycylglycinamide generated larger open‑circuit potential difference and short‑circuit current responses than glycine, glycylglycine, and NaCl, and its response was independent of Na⁺ but dependent on H⁺ [2]. These quantitative performance gaps demonstrate that glycylglycinamide cannot be replaced by generic dipeptide analogs without altering experimental or therapeutic outcomes.

Quantitative Evidence for Selecting Glycine, N-(2-amino-2-oxoethyl)- (CAS 7365-83-5) Over Closest Analogs


Anti‑Inflammatory ID₅₀ in Rat Carrageenan Foot Edema (CFE) Model

Glycylglycinamide demonstrated superior anti‑inflammatory potency relative to glycinamide in the carrageenan foot edema rat model after oral administration of 0.4 mmol/kg [1]. The ID₅₀ for glycylglycinamide was 9.0 mg/kg, compared to 14.3 mg/kg for glycinamide [1].

Anti-inflammatory Carrageenan foot edema ID50 Oral administration

Epithelial Response Magnitude in Frog Tongue Electrophysiology

In frog tongue epithelial assays, glycylglycinamide elicited larger open‑circuit potential difference and short‑circuit current responses than glycine, glycylglycine, and NaCl [1]. The response was independent of Na⁺ but dependent on H⁺ in the stimulus [1].

Taste reception Electrophysiology Epithelial transport H⁺ dependence

Lack of Anticonvulsant Activity in Animal Models

In a study of glycine and glycinamide derivatives for anticonvulsant activity, glycylglycinamide, along with all other dipeptides of glycinamide and glycine derivatives, was found to be inactive [1]. Only lipophilic derivatives N‑acetyl,N'‑benzylglycinamide and Z‑glycinamide showed activity [1].

Anticonvulsant Pharmacodynamics Structure-activity relationship Glycinamide derivatives

Commercial Purity Specification Comparison

Commercially available glycylglycinamide typically meets a minimum purity specification of 97% . In contrast, glycylglycine is routinely available at ≥98.5–99.0% purity , and glycinamide at ≥98.0% purity . The slightly lower purity specification for glycylglycinamide reflects differences in synthetic accessibility and purification demands.

Purity Procurement Specification Chemical sourcing

Structural Distinction: Terminal Amide vs. Carboxyl Group

Glycylglycinamide (C₄H₈N₂O₃, MW 132.12) contains a terminal primary amide group (–C(O)NH₂) . The closest structural analog, glycylglycine (C₄H₈N₂O₃, MW 132.12), terminates in a carboxyl group (–C(O)OH) [1]. This single functional group difference alters hydrogen‑bonding capacity, metal‑chelation behavior, and biological recognition.

Chemical structure Functional group Reactivity Dipeptide

Optimal Research and Industrial Use Cases for Glycine, N-(2-amino-2-oxoethyl)- (CAS 7365-83-5) Based on Quantitative Differentiation


In Vivo Anti‑Inflammatory Screening in Rodent Edema Models

Given its 1.6‑fold lower ID₅₀ (9.0 mg/kg) compared to glycinamide (14.3 mg/kg) in the CFE rat model [1], glycylglycinamide is the preferred compound for investigating non‑carboxylic, non‑steroidal anti‑inflammatory mechanisms. Researchers developing topical or systemic inflammation inhibitors should select glycylglycinamide over glycinamide to achieve higher potency at equivalent doses.

Taste Reception and Epithelial Ion Transport Studies

The compound's ability to elicit larger epithelial electrical responses than glycine, glycylglycine, and NaCl, combined with its H⁺‑dependent transport [1], makes it a superior probe for dissecting salty taste transduction pathways and epithelial amide transport mechanisms in amphibian or mammalian model systems.

Structure–Activity Relationship (SAR) Studies of Amide‑Modified Dipeptides

The terminal amide group of glycylglycinamide [1] provides a well‑defined chemical handle for SAR investigations. Researchers exploring the impact of amidation on peptide bioactivity can use glycylglycinamide as a baseline comparator against glycylglycine and other dipeptide derivatives to map functional group contributions to target engagement.

Negative Control for Anticonvulsant Glycinamide Derivative Screening

Because glycylglycinamide is inactive in anticonvulsant animal models, unlike lipophilic glycinamide derivatives [1], it serves as an ideal negative control for assays aimed at identifying CNS‑active glycinamide analogs. Its use helps confirm that observed activity in test compounds is due to lipophilic substitution rather than the amide‑dipeptide backbone itself.

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